3-(Pyridine-2-carbonyl)aniline
Description
Properties
CAS No. |
73742-08-2 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(3-aminophenyl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C12H10N2O/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H,13H2 |
InChI Key |
YCDKFSQCLQYJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activities
Research indicates that derivatives of 3-(Pyridine-2-carbonyl)aniline exhibit promising anticancer properties. For example, compounds synthesized from this aniline have shown effectiveness against various cancer cell lines due to their ability to inhibit specific protein kinases involved in cancer progression. A study highlighted that modifications to the aniline structure could enhance potency and selectivity against cancer cells, making it a valuable scaffold for drug development .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Its derivatives were tested against a range of bacterial strains, showing significant inhibition of growth. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, which could lead to potential therapeutic applications in treating infections caused by resistant strains .
Organic Synthesis
Building Block for Heterocycles
this compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in numerous coupling reactions, such as Suzuki and Stille reactions, facilitating the formation of complex molecular architectures. This versatility makes it an essential component in the development of pharmaceuticals and agrochemicals .
Catalytic Applications
The compound has been utilized in catalytic processes, particularly in the formation of amides and esters through acylation reactions. Studies have shown that using this compound as an acylating agent can lead to high yields of desired products under mild conditions, demonstrating its utility in green chemistry approaches .
Materials Science
Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance their properties. Research indicates that polymers containing this compound exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
Nanomaterials Development
The compound is also explored in the synthesis of nanomaterials. Its ability to coordinate with metal ions allows it to function as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .
Case Study 1: Anticancer Drug Development
A recent case study focused on the synthesis of a series of this compound derivatives aimed at targeting breast cancer cells. The study involved evaluating the cytotoxic effects of these compounds on MCF-7 cell lines. Results indicated that certain derivatives significantly reduced cell viability compared to controls, suggesting potential for further development as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another case study investigated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized disk diffusion methods to assess efficacy, revealing that specific concentrations exhibited substantial inhibition zones, highlighting its potential use as a lead compound for antibiotic development.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among analogs include the linker type (e.g., carbonyl, ether, vinyl) and substituents, which influence electronic properties, solubility, and reactivity. Below is a comparative summary:
Research Findings and Trends
- Solubility : Ether and methoxy groups improve aqueous solubility, whereas chloro substituents favor membrane permeability in drug candidates .
- Synthetic Complexity : Amide bond formation (e.g., via carbodiimide coupling) is more technically demanding than ether syntheses, requiring anhydrous conditions .
Preparation Methods
Classical Synthesis via 2-Pyridinecarbonyl Chloride
The most widely documented method involves the reaction of 2-pyridinecarbonyl chloride with aniline under basic conditions. The synthesis begins with the conversion of 2-pyridinecarboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-pyridinecarbonyl chloride is then treated with aniline in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl byproducts.
Procedure :
-
Acyl Chloride Formation : 2-Pyridinecarboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure.
-
Coupling Reaction : The acyl chloride is dissolved in DCM, cooled to 0°C, and treated with aniline (1.2 equiv) and Et₃N (2.0 equiv). The mixture is stirred at room temperature for 12 hours.
-
Workup : The reaction is quenched with water, and the organic layer is washed with NaHCO₃ (sat.), dried over MgSO₄, and concentrated. The crude product is recrystallized from ethanol to yield 3-(pyridine-2-carbonyl)aniline hydrochloride.
Optimization Insights :
-
Solvent Choice : Dichloromethane and tetrahydrofuran (THF) provide optimal solubility for intermediates.
-
Base Selection : Et₃N outperforms pyridine in minimizing side reactions (e.g., self-condensation of acyl chloride).
-
Yield : Reported yields range from 65% to 78% for the hydrochloride salt.
Catalytic Amidation Strategies
Metal-Free Coupling Using Carbodiimides
Recent advancements employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to directly conjugate 2-pyridinecarboxylic acid with aniline. This method avoids acyl chloride handling and improves atom economy.
Procedure :
-
Activation : 2-Pyridinecarboxylic acid (1.0 equiv) is mixed with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 30 minutes.
-
Amidation : Aniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
-
Purification : The mixture is diluted with ethyl acetate, washed with HCl (1M) and NaOH (1M), and purified via column chromatography (SiO₂, hexane/EtOAc).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–82% |
| Reaction Time | 24 hours |
| Catalyst | EDC/HOBt |
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ Catalyzed Synthesis
A magnetically recoverable catalyst, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, enables efficient amidation under mild conditions. The catalyst facilitates rapid reaction kinetics and reduces waste.
Conditions :
Multicomponent Reaction Approaches
Meldrum’s Acid-Mediated One-Pot Synthesis
A three-component reaction leveraging Meldrum’s acid as a catalyst enables the convergent synthesis of this compound derivatives. This method integrates pyridinecarbonyl and aniline moieties in a single step.
Procedure :
-
Reaction Setup : 2-Aminopyridine (1.0 equiv), aryl glyoxal (1.2 equiv), and aniline (1.0 equiv) are combined in ethanol.
-
Catalysis : Meldrum’s acid (10 mol%) is added, and the mixture is refluxed for 6–8 hours.
-
Isolation : The product precipitates upon cooling and is filtered.
Performance Metrics :
| Entry | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 1 | 4-Me | 4-Me | 72 |
| 2 | 4-Br | 4-Me | 68 |
Green Chemistry Innovations
Q & A
Q. What are the most reliable synthetic routes for preparing 3-(Pyridine-2-carbonyl)aniline?
- Methodological Answer : A common approach involves coupling pyridine-2-carboxylic acid derivatives with aniline intermediates. For example, Suzuki-Miyaura cross-coupling (using boronate esters) can introduce pyridyl groups to aniline derivatives under palladium catalysis . Alternatively, amide bond formation via activation of pyridine-2-carbonyl chloride (e.g., using HATU/DCC) with 3-aminoaniline is effective. Ensure inert conditions (argon/nitrogen) to prevent oxidation of the aniline group. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amide carbonyl signals (δ ~165–170 ppm).
- FT-IR : Look for C=O stretch (~1680 cm⁻¹) and N-H bend (~3400 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
- Elemental Analysis : Validate purity (>95%) by comparing experimental and theoretical C/H/N ratios .
Q. What solvents and conditions optimize solubility for this compound in experimental workflows?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or methanol. For reactions requiring aqueous compatibility, use THF/water mixtures with sonication. Solubility data for analogous compounds (e.g., fluorinated anilines) suggest that electron-withdrawing substituents enhance solubility in acetone (density ~1.393 g/mL at 25°C) .
Advanced Research Questions
Q. How does this compound perform as a ligand in coordination chemistry?
- Methodological Answer : Pyridine-carboxamide ligands are known to form stable complexes with transition metals (e.g., Pt, Pd). For example, tetradentate platinum(II) complexes derived from N,N-dipyridyl aniline derivatives exhibit strong luminescence and catalytic activity. Characterize coordination modes via single-crystal X-ray diffraction and DFT calculations to analyze bond lengths/angles and electronic properties .
Q. What are the stability challenges of this compound under acidic/basic conditions?
- Methodological Answer : The aniline group is prone to oxidation and protonation. Under acidic conditions (pH < 4), the amine may protonate, altering reactivity. Under basic conditions (pH > 9), hydrolysis of the amide bond can occur. Stability studies using HPLC-MS (C18 column, acetonitrile/water gradient) at varying pH levels (1–12) are recommended. Store the compound at –20°C under argon to prevent degradation .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from reaction parameters (catalyst loading, temperature). For example, Suzuki coupling yields vary with the palladium source (Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) and solvent system (dioxane/water vs. DMF). Design a Design of Experiments (DoE) approach to optimize variables:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
